molecular formula C9H14ClN3 B144163 1-(2-Pyridyl)piperazine Monohydrochloride CAS No. 129394-11-2

1-(2-Pyridyl)piperazine Monohydrochloride

Cat. No.: B144163
CAS No.: 129394-11-2
M. Wt: 199.68 g/mol
InChI Key: XQVSONPKJXNWJO-UHFFFAOYSA-N
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Description

1-(2-Pyridyl)piperazine Monohydrochloride is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

1-(2-Pyridyl)piperazine Monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-(2-Pyridyl)piperazine Monohydrochloride involves its role as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism . This mechanism is particularly useful in its application as an anthelmintic agent.

Comparison with Similar Compounds

1-(2-Pyridyl)piperazine Monohydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications in the determination of isocyanates and its role as a selective α2-adrenoceptor antagonist, which distinguishes it from other piperazine derivatives .

Properties

IUPAC Name

1-pyridin-2-ylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;/h1-4,10H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVSONPKJXNWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622400
Record name 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129394-11-2
Record name 1-(Pyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridyl)piperazine Monohydrochloride
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